molecular formula C9H16O2 B13633703 3-Cyclopentylbutanoicacid

3-Cyclopentylbutanoicacid

Cat. No.: B13633703
M. Wt: 156.22 g/mol
InChI Key: VELADEJPRMSHTF-UHFFFAOYSA-N
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Description

3-Cyclopentylbutanoic acid is a carboxylic acid derivative characterized by a cyclopentyl substituent at the third carbon of a butanoic acid backbone. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol. This compound is structurally notable for its cyclic aliphatic group, which enhances lipophilicity compared to linear-chain analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentylbutanoicacid typically involves the reaction of cyclopentylmagnesium bromide with butanoic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

  • Preparation of cyclopentylmagnesium bromide by reacting cyclopentyl bromide with magnesium in dry ether.
  • Addition of the prepared Grignard reagent to a butanoic acid derivative, such as butanoyl chloride, under anhydrous conditions.
  • Acidic workup to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylbutanoicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopentylbutanoicacid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of 3-Cyclopentylbutanoicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacopeial literature highlights analogs of Baccatin III esters with modified acyl groups, providing a basis for comparing 3-cyclopentylbutanoic acid with related butanoyl and pentanoyl derivatives. Below is a detailed analysis:

Structural and Functional Differences

Table 1: Structural Comparison of Butanoic Acid Derivatives

Compound Name Substituent Position Substituent Group Molecular Formula Key Features
3-Cyclopentylbutanoic acid 3 Cyclopentyl C₉H₁₆O₂ High lipophilicity; bulky cyclic group
2-Methylbutanoyl derivative* 2 (butanoyl chain) 2-methyl C₅H₁₀O₂ Branched chain; moderate lipophilicity
n-Butanoyl derivative* N/A (straight chain) None C₄H₈O₂ Linear chain; lower steric hindrance
Pentanoyl derivative* N/A (straight chain) Extended aliphatic chain C₅H₁₀O₂ Increased chain length; higher flexibility

*Derivatives referenced in Baccatin III 13-ester analogs .

Key Observations:

Steric Effects: The bulky cyclopentyl group may hinder interactions with enzymatic active sites or synthetic reagents, contrasting with the n-butanoyl derivative’s minimal steric interference.

Synthetic Utility: Branched or cyclic derivatives (e.g., 2-methylbutanoyl) are often used in taxane-based drug synthesis (e.g., paclitaxel analogs), suggesting 3-cyclopentylbutanoic acid could serve a similar role in specialized esterifications .

Pharmacopeial Relevance

The USP31 standards cite Baccatin III esters with butanoyl and pentanoyl groups, emphasizing the role of acyl chain modifications in drug efficacy and stability. For example:

  • The sec-butyl analog (2-methylbutanoyl) demonstrates improved metabolic stability over linear-chain derivatives due to reduced enzymatic degradation.
  • The n-butyl analog (straight-chain butanoyl) offers simpler synthesis pathways but may exhibit lower target specificity.

3-Cyclopentylbutanoic acid’s cyclic structure could bridge these properties, offering both metabolic stability (via steric hindrance) and synthetic versatility, though experimental validation is required .

Research Implications and Limitations

While the pharmacopeial data provide a foundational comparison, detailed experimental studies on 3-cyclopentylbutanoic acid’s physicochemical properties (e.g., solubility, pKa) and biological activity are absent in the provided evidence. Further research should explore:

  • Synthetic Routes : Optimization of cyclopentyl group introduction during esterification.
  • Biological Performance: Comparative assays against Baccatin III esters with known acyl groups.
  • Regulatory Considerations : Compliance with pharmacopeial standards for impurity profiles and stability.

Biological Activity

3-Cyclopentylbutanoic acid (CAS Number: 957136-80-0) is a compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including pharmacological effects, molecular mechanisms, and relevant case studies.

  • Molecular Formula : C₁₁H₂₁O₂
  • Molecular Weight : 183.29 g/mol
  • Density : 0.9±0.1 g/cm³
  • Boiling Point : 289.3±8.0 °C at 760 mmHg

Pharmacological Activities

3-Cyclopentylbutanoic acid has been studied for various biological activities, particularly in the context of its interaction with receptors and enzymes.

1. Antimicrobial Activity

Research indicates that derivatives of cyclopentylbutanoic acids exhibit antimicrobial properties. A study evaluated the antimicrobial activity of palladium(II) complexes with alkyl esters of butanoic acids, including cyclopentyl derivatives, against multiple microorganisms. The results showed significant inhibition against pathogenic bacteria and yeast strains, suggesting potential applications in treating infections .

2. Bitter Taste Receptor Modulation

The compound acts as an antagonist to bitter taste receptors (hTAS2R). Specifically, it has been shown to inhibit the activation of hTAS2R31 by bitter compounds like saccharin and acesulfame potassium, which can be beneficial in food and beverage formulations to reduce undesirable bitter flavors .

The biological activity of 3-cyclopentylbutanoic acid can be attributed to its structural characteristics, which influence how it interacts with biological targets:

  • Receptor Binding : The cyclopentyl group enhances lipophilicity, allowing better membrane penetration and receptor binding.
  • Enzyme Inhibition : Studies suggest that similar compounds can inhibit matrix metalloproteinases (MMPs), which are involved in various physiological processes including tissue remodeling and inflammation .

Case Study 1: Antimicrobial Efficacy

A comprehensive study was conducted on the antimicrobial efficacy of various butanoic acid derivatives, including 3-cyclopentylbutanoic acid. The study involved testing against 15 different microorganisms including pathogenic bacteria and yeast. The compound demonstrated potent activity against several strains, highlighting its potential as a therapeutic agent in infectious diseases.

Case Study 2: Bitter Taste Modulation

In a sensory evaluation study, the impact of 3-cyclopentylbutanoic acid on taste perception was assessed. Participants reported a significant reduction in bitterness when the compound was included in formulations containing saccharin. This suggests its utility in improving palatability in pharmaceutical and food products.

Research Findings Summary

Study FocusFindings
Antimicrobial ActivitySignificant inhibition against pathogenic bacteria and yeast strains .
Bitter Taste ModulationEffective antagonist for hTAS2R31 reducing bitterness from saccharin .
Enzyme InhibitionPotential inhibition of MMPs, impacting tissue remodeling processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyclopentylbutanoic acid, and how can yield be maximized?

  • Methodology : Synthesis typically involves cyclopentyl group introduction via alkylation or coupling reactions. For example, cyclopentyl acetic acid derivatives can be synthesized using MsCl (methanesulfonyl chloride) and K₂CO₃ in acetonitrile (ACN) to facilitate cyclization . Yield optimization requires precise control of reaction time, temperature, and stoichiometry. Post-synthesis purification via recrystallization (using solvents like ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) is critical to isolate high-purity product.

Q. Which analytical techniques are most effective for characterizing 3-Cyclopentylbutanoic acid?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopentyl ring protons (δ 1.5–2.5 ppm) and carboxylic acid protons (broad peak ~δ 12 ppm).
  • IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H stretching (~2500–3000 cm⁻¹) confirm functional groups. Compare with IR data for structurally similar compounds (e.g., cyclobutanecarboxylic acids) for validation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragmentation patterns to verify molecular formula.

Q. How does the cyclopentyl moiety influence the compound’s solubility and reactivity?

  • Methodology : The cyclopentyl group enhances lipophilicity, reducing aqueous solubility. Quantify via logP measurements (shake-flask method or HPLC-derived retention times). Reactivity studies (e.g., esterification kinetics) can compare 3-Cyclopentylbutanoic acid with linear-chain analogs under identical conditions (e.g., H₂SO₄-catalyzed ethanol esterification) .

Advanced Research Questions

Q. What computational strategies predict the bioactivity of 3-Cyclopentylbutanoic acid against inflammatory targets?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with cyclooxygenase-2 (COX-2) or NF-κB. Use PubChem-derived 3D structures (CID: [retrieve from PubChem]) and validate with MD simulations (GROMACS) to assess binding stability. Compare results with experimental IC₅₀ values from in vitro enzyme inhibition assays .

Q. How can contradictory data on metabolic stability be resolved in preclinical studies?

  • Methodology :

  • In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t½) and intrinsic clearance. Replicate under varying pH, temperature, and cofactor conditions.
  • Data Analysis : Apply mixed-effects models to account for clustered data (e.g., multiple observations per subject) and identify confounding variables (e.g., batch effects) .
  • Cross-Validation : Compare LC-MS/MS results with radiometric assays to confirm metabolite profiles.

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of 3-Cyclopentylbutanoic acid derivatives?

  • Methodology :

  • Chiral Catalysts : Screen chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) in asymmetric alkylation.
  • Analytical Validation : Use chiral HPLC (Chiralpak columns) or circular dichroism (CD) to quantify enantiomeric excess (ee). Reference cyclobutanecarboxylic acid resolution protocols for method adaptation .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-cyclopentylbutanoic acid

InChI

InChI=1S/C9H16O2/c1-7(6-9(10)11)8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,10,11)

InChI Key

VELADEJPRMSHTF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1CCCC1

Origin of Product

United States

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